5-(chlorodifluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms. In your compound, various functional groups are attached to this pyrazole ring, including a chlorodifluoromethyl group, a phenyl group, and a trifluoromethyl group. The presence of these groups can significantly affect the compound’s properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring followed by the introduction of the various functional groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be largely determined by the pyrazole ring and the attached functional groups. The electronegative fluorine atoms in the chlorodifluoromethyl and trifluoromethyl groups could create regions of high electron density, which could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The chlorodifluoromethyl and trifluoromethyl groups could potentially undergo various reactions, including nucleophilic substitution or elimination reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity. However, without experimental data, it’s difficult to provide specific details about its properties.Safety And Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical compounds.
Future Directions
The study and application of pyrazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. The compound you mentioned could potentially be explored for various applications, depending on its properties and biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have any more questions or need further clarification, feel free to ask!
properties
IUPAC Name |
5-[chloro(difluoro)methyl]-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF5N2O2/c13-11(14,15)9-7(10(21)22)8(12(16,17)18)19-20(9)6-4-2-1-3-5-6/h1-5H,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQOGLFQRUQWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF5N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chlorodifluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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